molecular formula C6H10O8 B14144544 (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 33012-63-4

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B14144544
CAS No.: 33012-63-4
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-MMPJQOAZSA-N
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Description

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is a stereoisomer of hexanedioic acid, characterized by the presence of four hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The enantiospecific synthesis involves multiple steps, including hydrolysis and reduction reactions . Another method involves the oxidation of tetra acetyl dapagliflozin using manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese dioxide for oxidation and sodium azide for substitution reactions . The conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved include metabolic and signaling pathways that regulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it a valuable compound for synthesizing stereospecific molecules and studying stereochemical effects in various reactions.

Properties

CAS No.

33012-63-4

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1

InChI Key

DSLZVSRJTYRBFB-MMPJQOAZSA-N

Isomeric SMILES

[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

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